N'~2~-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE
Overview
Description
N'~2~-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a useful research compound. Its molecular formula is C17H12F3N7OS and its molecular weight is 419.4 g/mol. The purity is usually 95%.
The exact mass of the compound N'-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide is 419.07761369 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study described the synthesis of thienopyrimidine derivatives, showing pronounced antimicrobial activity. These compounds were synthesized through reactions involving heteroaromatic o-aminonitrile, showcasing their potential in developing new antimicrobial agents (Bhuiyan et al., 2006).
Antioxidant and Antitumor Agents
Another research effort led to the design and synthesis of novel thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives as potent antioxidant and antitumor agents. This study highlights the versatility of these compounds in contributing to cancer treatment and prevention strategies (Abu‐Hashem et al., 2010).
Fused Heterocyclic Compounds
Research on the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety underscores the chemical compound's role in generating pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles. This method emphasizes the efficiency and versatility of these compounds in heterocyclic chemistry and potential pharmacological applications (Shaaban, 2008).
Polyheterocyclic Synthesis
Another notable study involved the synthesis of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, Pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazine, and Pyrazolyl, Oxadiazolylthieno[2,3-b]pyridine derivatives, demonstrating the compound's utility in polyheterocyclic synthesis. This work contributes to the expansion of heterocyclic compounds with potential biological and pharmacological uses (Elneairy et al., 2006).
Properties
IUPAC Name |
N-[(Z)-(1-methylpyrazol-4-yl)methylideneamino]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N7OS/c1-26-9-10(8-22-26)7-21-24-16(28)12-6-15-23-11(13-3-2-4-29-13)5-14(17(18,19)20)27(15)25-12/h2-9H,1H3,(H,24,28)/b21-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGQHCXADIEALX-YXSASFKJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=NNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=N\NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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